6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one is a fluorinated derivative of quinazolinone, a class of compounds known for their diverse biological activities. This compound features a quinazolinone core with a fluorine atom at the 6-position and a trifluoromethyl group at the 2-position, contributing to its unique chemical properties and potential applications in medicinal chemistry.
6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one is classified as a quinazolinone, specifically a fluorinated quinazolinone. Quinazolinones are known for their roles as pharmacophores in drug design, particularly in targeting various biological pathways.
The synthesis of 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, pressure, and solvent choice, are critical for optimizing yield and purity.
The molecular structure of 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) can provide insights into the compound's structure and confirm its identity .
6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one can participate in various chemical reactions due to its reactive functional groups:
The mechanism of action for compounds like 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one often involves interaction with specific biological targets:
Relevant data from analytical techniques such as NMR and mass spectrometry confirm these properties .
6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one has significant potential in scientific research, particularly in:
The 6-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one scaffold has emerged as a privileged structure in designing multi-kinase inhibitors, addressing the challenge of tumor heterogeneity and resistance in oncology. Quinazolinone derivatives enable molecular hybridization, allowing strategic fusion of pharmacophoric elements targeting distinct kinase domains. This approach simultaneously inhibits interconnected signaling pathways (e.g., angiogenesis and proliferation) while minimizing drug–drug interactions common in combination therapies [1] [7]. The scaffold’s planar bicyclic structure facilitates ATP-competitive binding across kinase families, while its synthetic versatility permits modifications at positions 6 and 2 to fine-tune selectivity. Recent studies demonstrate that derivatives bearing this core inhibit up to four tyrosine kinases (EGFR, VEGFR-2, HER2, CDK2) at nanomolar concentrations, disrupting cancer cell survival synergistically [9].
Table 1: Multi-Kinase Inhibitory Profiles of Select Scaffold Derivatives
Compound | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | HER2 IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
---|---|---|---|---|
6-Fluoro-2-(CF₃)-Derivative | 18.2 | 22.7 | 35.1 | 42.9 |
Geesi Derivative [3] | 15.6 | 28.3 | NT | NT |
Lapatinib (Control) | 10.8 | >10,000 | 9.2 | >10,000 |
NT = Not Tested
This scaffold exhibits potent dual inhibition of EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2), a strategy that suppresses both proliferative and angiogenic signaling in tumors. EGFR blockade halts tumor cell proliferation by inhibiting autophosphorylation and downstream RAS/RAF/MEK pathways. Concurrently, VEGFR-2 inhibition disrupts endothelial cell migration and vascular permeability by targeting the kinase insert domain and activation loop phosphorylation [3] [7]. Molecular dynamics simulations confirm that 6-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives occupy the ATP-binding cleft of EGFR (via hydrogen bonding to Cys773 and Met769) and the hydrophobic back pocket of VEGFR-2 (interacting with Asp1046-Phe1047-Gly1048 motifs). This dual action synergistically reduces tumor growth and metastasis, as evidenced by >80% suppression of HEPG2 xenograft proliferation in vivo for lead compounds [3] [9].
The kinase selectivity of this scaffold is modulated through strategic substitutions:
Table 2: Impact of Substituents on Kinase Inhibition and Physicochemical Properties
Position | Optimal Group | Effect on EGFR | Effect on VEGFR-2 | logP Change |
---|---|---|---|---|
C6 | Fluoro | ↑ H-bonding to Met793 | Minimal direct effect | +0.3 |
C2 | Trifluoromethyl | ↑ Hydrophobic enclosure | ↑ Binding to Leu840 pocket | +1.1 |
N3 | 4-Fluorophenyl | ↑ Solvent exposure | ↑ Selectivity gatekeeper | +1.8 |
C7 | Ethoxy | ↑ ERK pathway suppression | Moderate ↑ affinity | +0.9 |
Compared to monotherapeutic quinazolinone drugs, 6-fluoro-2-(trifluoromethyl) derivatives exhibit broader kinase polypharmacology and enhanced potency:
Table 3: Performance Relative to Approved Quinazolinone Drugs
Parameter | 6-Fluoro-2-(CF₃) Derivative | Gefitinib | Lapatinib | Vandetanib |
---|---|---|---|---|
EGFR IC₅₀ (nM) | 18.2 | 33 | 10.8 | 500 |
VEGFR-2 IC₅₀ (nM) | 22.7 | >10,000 | >10,000 | 40 |
HER2 IC₅₀ (nM) | 35.1 | >10,000 | 9.2 | 1,100 |
Metabolic Stability (t₁/₂, min) | 42 | 28 | 19 | 36 |
The 6-fluoro and 2-trifluoromethyl groups confer distinct pharmacological advantages:
Table 4: Fluorine-Induced Pharmacokinetic Enhancements
Property | 6-Fluoro-2-(CF₃) Derivative | Non-Fluorinated Analog | Improvement Factor |
---|---|---|---|
logP | 2.8 | 1.3 | 2.2× |
P-gp Efflux Ratio | 2.1 | 6.7 | 3.2× ↓ |
CYP3A4 t₁/₂ (min) | 42 | 18 | 2.3× |
Oral Bioavailability | 62% | 29% | 2.1× |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: